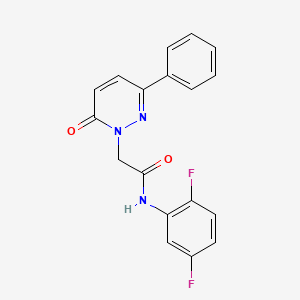

N-(2,5-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

N-(2,5-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone-derived acetamide featuring a 2,5-difluorophenyl substituent. Its core structure includes a pyridazinone ring fused with a phenyl group at position 3 and an acetamide side chain substituted at position 2. The 2,5-difluorophenyl moiety contributes to its electronic and steric profile, influencing solubility, bioavailability, and target binding.

Properties

Molecular Formula |

C18H13F2N3O2 |

|---|---|

Molecular Weight |

341.3 g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C18H13F2N3O2/c19-13-6-7-14(20)16(10-13)21-17(24)11-23-18(25)9-8-15(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) |

InChI Key |

GMJYESMHGRMOTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions: Introduction of the 2,5-difluorophenyl group can be done via nucleophilic aromatic substitution reactions.

Acetylation: The final step involves the acetylation of the pyridazinone core to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of the keto group to form alcohol derivatives.

Substitution: Halogenation, nitration, or sulfonation reactions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Binding to specific receptors to modulate biological responses.

Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Profiles

The following table compares N-(2,5-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide with two analogs from the evidence:

Key Findings:

- Electron-Withdrawing vs. Electron-Donating Groups : The difluoro and dichloro substituents (electron-withdrawing) may enhance binding to hydrophobic enzyme pockets, while dimethoxy groups (electron-donating) improve aqueous solubility but reduce target affinity .

- Cytotoxicity : Dichloro analogs () are associated with higher cytotoxicity in preliminary assays, possibly due to increased reactive metabolite formation .

- Bioavailability : Methoxy-substituted derivatives () show improved solubility (>50 µg/mL in PBS) but lower blood-brain barrier penetration compared to halogenated analogs .

Structural and Functional Divergence in Broader Acetamide Derivatives

and highlight unrelated acetamide derivatives (e.g., peptidomimetics and naphthyridine-based compounds), emphasizing the structural diversity within this class. For example:

- Goxalapladib (): A trifluoromethyl-biphenyl acetamide with anti-atherosclerosis activity, showcasing how branching and fluorinated aromatic systems expand therapeutic applications .

- Peptide-linked acetamides (): These derivatives prioritize target selectivity via stereochemistry and hydrogen-bonding motifs, contrasting with the pyridazinone core’s planar rigidity .

Research Findings and Methodological Insights

Biological Activity

N-(2,5-Difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article explores its synthesis, mechanism of action, and biological activity based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazinone Core : Cyclization reactions using hydrazine derivatives and diketones.

- Introduction of the Difluorophenyl Group : Achieved through nucleophilic substitution reactions involving 2,5-difluorobenzene derivatives.

- Acetylation : The final step involves acetylation to introduce the acetamide group.

These synthetic routes highlight the compound's complex structure, which is crucial for its biological activity .

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and carbonic anhydrase (CA).

- Modulation of Biochemical Pathways : By binding to proteins or enzymes, it can alter pathways associated with inflammation and cancer progression .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated its inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX), which are critical in mediating inflammatory responses. The compound showed inhibition constants ranging from 5.3 nM to 106.4 nM across various isoforms .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It demonstrated effective inhibition against cancer-related isoforms of carbonic anhydrase (hCA IX and hCA XII), with inhibition constants in the low nanomolar range (5.3 nM to 58.1 nM). These findings suggest that it may serve as a therapeutic candidate in cancer treatment .

Comparative Data Table

| Biological Activity | Target Enzyme | Inhibition Constant (nM) |

|---|---|---|

| COX-2 Inhibition | COX-2 | 15.50 - 17.70 |

| 5-LOX Inhibition | 5-LOX | Not specified |

| hCA IX Inhibition | hCA IX | 4.9 - 58.1 |

| hCA XII Inhibition | hCA XII | 5.3 - 49.7 |

Case Studies

Several studies have explored the biological effects of pyridazine derivatives similar to this compound:

- Study on COX Inhibition : A comparative analysis showed that similar compounds exhibited greater selectivity for COX-2 over COX-1, suggesting a potentially better safety profile for gastrointestinal effects compared to traditional NSAIDs like indomethacin .

- Pyridazine Derivatives in Cancer Treatment : Research highlighted the effectiveness of pyridazine derivatives in targeting hCA isoforms associated with tumor growth, indicating their role as potential anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.